3-(Ethanesulfinyl)but-2-enoic acid
Description
3-(Ethanesulfinyl)but-2-enoic acid is an α,β-unsaturated carboxylic acid derivative featuring an ethanesulfinyl (-S(O)CH₂CH₃) substituent at the β-position. This compound belongs to a broader class of but-2-enoic acids, which are characterized by a conjugated double bond between C2 and C3 and a carboxylic acid group at C1.
Properties
CAS No. |
1490-41-1 |
|---|---|
Molecular Formula |
C6H10O3S |
Molecular Weight |
162.21 g/mol |
IUPAC Name |
3-ethylsulfinylbut-2-enoic acid |
InChI |
InChI=1S/C6H10O3S/c1-3-10(9)5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8) |
InChI Key |
DBXWOGJKURBUOK-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)C(=CC(=O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Ethanesulfinyl)but-2-enoic acid typically involves the reaction of butenoic acid derivatives with ethanesulfinyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of 3-(Ethanesulfinyl)but-2-enoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(Ethanesulfinyl)but-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The double bond in the butenoic acid moiety can be reduced to a single bond using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids
Reduction: Hydrogen gas, palladium catalyst
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Oxidation: Formation of sulfone derivatives
Reduction: Formation of saturated butanoic acid derivatives
Substitution: Formation of various substituted butenoic acid derivatives
Scientific Research Applications
3-(Ethanesulfinyl)but-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Ethanesulfinyl)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfinyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The substituent at the β-position significantly impacts molecular properties. Key comparisons include:
Key Observations :
- Polarity : Sulfinyl and trifluoroethyl groups enhance polarity compared to alkyl or aromatic substituents.
- Stability : Aromatic substituents (e.g., naphthalen-2-yl) improve UV stability but reduce solubility in polar solvents .
- Synthetic Accessibility: Amino-substituted derivatives (e.g., allylamino, methylamino) are synthesized via solvent-free, microwave-assisted methods with yields >50% , whereas sulfinyl derivatives may require specialized oxidation steps.
Spectroscopic and Structural Analysis
- IR Spectroscopy: Carboxylic Acid C=O Stretch: Observed at ~1700–1720 cm⁻¹ across analogs .
- NMR Data: 3-Phenylamino-but-2-enoic acid methyl ester: δH 7.3–7.5 (aromatic protons), δC 167.2 (C=O) . (E)-3-(Naphthalen-2-yl)but-2-enoic acid: δH 7.7–8.1 (naphthyl protons), δC 170.5 (C=O) .
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